Biotinyl Cystamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

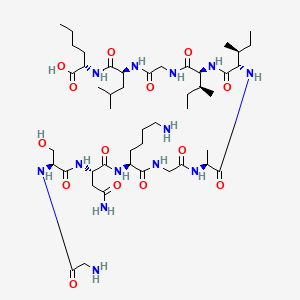

Biotinyl Cystamine, also known as this compound, is a useful research compound. Its molecular formula is C14H26N4O2S3 and its molecular weight is 378.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Biotinyl Cystamine, also referred to as BC, is a new form of cysteamine, an amino acid, that has been biotinylated . The primary targets of this compound are the oxidative stress and inflammation pathways . It also targets neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Mode of Action

This compound interacts with its targets to mitigate oxidative stress and inflammation . It upregulates neuroprotective pathways involving BDNF and Nrf2 signaling . This compound can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . It has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system . The examination of gene expression and the consequences of gene mutations have also benefited from the application of this compound .

Pharmacokinetics

It is known that cysteamine, the decarboxylated derivative of the amino acid cysteine, can traverse the blood-brain barrier . This suggests that this compound may also have the ability to cross this barrier, which is a desirable characteristic for drugs targeting neurodegeneration .

Result of Action

The result of this compound’s action is the mitigation of oxidative stress and inflammation, and the upregulation of neuroprotective pathways . This leads to a decrease in neurodegeneration and neuropsychiatric deficits .

Action Environment

The action environment of this compound is largely within the cell, where it interacts with various proteins and DNA

生化分析

Biochemical Properties

Biotinyl Cystamine plays a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . The binding properties of this compound, facilitated by its biotin component, offer an avenue to investigate protein-protein interactions . Moreover, the biotin moiety of BC can form associations with DNA, enabling the study of protein-DNA interactions . Additionally, this compound has the capability to interact with enzymes, allowing for the examination of biological pathway modulation .

Cellular Effects

This compound has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system . The examination of gene expression and the consequences of gene mutations have also benefited from the application of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to interact with enzymes and other biomolecules. It participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome . This mechanism allows this compound to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Both cysteamine and cystamine increase cysteine levels intracellularly in a temporal and dose-dependent manner . As cysteine is a component of glutathione and a potent antioxidant itself, treatment of cells with these aminothiols can mitigate oxidative stress .

Metabolic Pathways

This compound is involved in the BioCH pathway, a crucial aspect of biotin biosynthesis, playing a key role in the formation of the biotin precursor pimeloyl-ACP . Understanding the BioCH pathway is essential for metabolic engineering and synthetic biology efforts aimed at enhancing biotin production in various organisms .

属性

IUPAC Name |

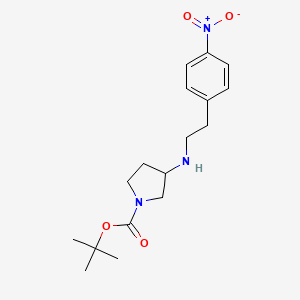

N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDWNMKIWHKJOW-AKJDGMEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676243 |

Source

|

| Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128915-82-2 |

Source

|

| Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598503.png)